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molecular formula C12H10FNO3 B8486425 1-Acetyl-5-fluoro-1H-indol-3-YL acetate CAS No. 2249-12-9

1-Acetyl-5-fluoro-1H-indol-3-YL acetate

Cat. No. B8486425
M. Wt: 235.21 g/mol
InChI Key: PNWQQFHNFFKMTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05494928

Procedure details

2.2 g of 3-acetoxy-1-acetyl-5-fluoroindole were added to 20 ml of 90% sulfuric acid and, after stirring for three quarters of an hour, the reaction mixture was diluted with 100 ml of ice-water. The precipitate was filtered off, washed with water and dried. There were obtained 1.6 g (83%) of 1-acetyl-5-fluoroindolin-3-one as beige crystals with a m.p. of 143°-144°.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[C:13]2[C:8](=[CH:9][CH:10]=[C:11]([F:14])[CH:12]=2)[N:7]([C:15](=[O:17])[CH3:16])[CH:6]=1)(=O)C>S(=O)(=O)(O)O>[C:15]([N:7]1[C:8]2[C:13](=[CH:12][C:11]([F:14])=[CH:10][CH:9]=2)[C:5](=[O:4])[CH2:6]1)(=[O:17])[CH3:16]

Inputs

Step One
Name
Quantity
2.2 g
Type
reactant
Smiles
C(C)(=O)OC1=CN(C2=CC=C(C=C12)F)C(C)=O
Name
Quantity
20 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
after stirring for three quarters of an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The precipitate was filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)N1CC(C2=CC(=CC=C12)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.6 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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